molecular formula C9H18N2O2 B8614260 1-Diethylcarbamyl-3-hydroxy pyrrolidine

1-Diethylcarbamyl-3-hydroxy pyrrolidine

Cat. No.: B8614260
M. Wt: 186.25 g/mol
InChI Key: UYXTVJGQJUGEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diethylcarbamyl-3-hydroxy pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-diethyl-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-3-10(4-2)9(13)11-6-5-8(12)7-11/h8,12H,3-7H2,1-2H3

InChI Key

UYXTVJGQJUGEIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A method of preparing each of the foregoing compounds is presented in the following examples. In general, however, in the 1-methyl pyrrolidine series (compounds I and II) cyclization of 1,4-dibromo-2-butanol to yield 1-methyl-3-pyrrolidinol was followed by chlorination to give 3-chloro-1-methyl pyrrolidine. Substitution with benzylamine provided the nitrogen substituent 3-(N-benzyl)amino-1-methyl pyrrolidine which was acylated with diethylcarbamyl chloride and debenzylated to yield compound I. Methylation of 3-(N-benzyl)amino-1-methyl pyrrolidine gave compound 3-(N-benzyl-N-methyl)-amino-1-methyl pyrrolidine which was debenzylated to 1-methyl-3-(N-methyl)amino pyrrolidine and acylated with ethyl chloroformate to give compound II. Synthesis of the 1-acylated pyrrolidine compounds III and IV commenced by treated commercially available 3-pyrrolidinol with diethylcarbamyl chloride to yield 1-diethylcarbamyl-3-hydroxy pyrrolidine. The 3-benzylamino analog 3-(N-benzyl)amino-1-diethylcarbamyl pyrrolidine was obtained by treatment of 1-diethylcarbamyl-3-hydroxy pyrrolidine with thionyl chloride followed by benzylamine. Subsequent methylation yielded the compound 3-(N-benzyl-N-methyl)amino-1-diethylcarbamyl pyrrolidine which, on debenzylation gave the compound III. Subsequent methylation of III yielded the compound IV.
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IV
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